

Spectroscopic comparison of 5-Chloro-4-methoxy-2-nitroaniline with its isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-4-methoxy-2-nitroaniline

Cat. No.: B175071

[Get Quote](#)

A comprehensive spectroscopic analysis is essential for the unambiguous identification and differentiation of closely related isomers, a critical step in chemical synthesis, drug discovery, and quality control. This guide provides a detailed spectroscopic comparison of **5-Chloro-4-methoxy-2-nitroaniline** and its key isomers. By examining their ^1H NMR, ^{13}C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, researchers can discern the subtle yet significant structural nuances that define each molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Chloro-4-methoxy-2-nitroaniline** and a selection of its isomers. These compounds share the same molecular formula ($\text{C}_7\text{H}_7\text{ClN}_2\text{O}_3$) and molecular weight (202.59 g/mol), making their differentiation reliant on spectroscopic techniques.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring substituents, and the coupling patterns reveal the connectivity of adjacent protons.

Table 1: ^1H NMR Data (Chemical Shifts in ppm)

Compound	Aromatic Protons (δ , ppm)	Methoxy Protons (-OCH ₃) (δ , ppm)	Amino Protons (-NH ₂) (δ , ppm)	Solvent
5-Chloro-4-methoxy-2-nitroaniline	7.43 (s, 1H), 6.75 (s, 1H)	3.88 (s, 3H)	6.10 (br s, 2H)	CDCl ₃
5-Chloro-2-methoxy-4-nitroaniline	7.85 (s, 1H), 6.35 (s, 1H)	3.95 (s, 3H)	5.95 (br s, 2H)	CDCl ₃
4-Chloro-2-nitroaniline	8.08 (d, 1H), 7.35 (dd, 1H), 6.85 (d, 1H)	-	6.20 (br s, 2H)	CDCl ₃
5-Chloro-2-nitroaniline	7.15 (dd, 1H), 6.85 (d, 1H), 6.70 (d, 1H)	-	6.00 (br s, 2H)	CDCl ₃
4-Methoxy-2-nitroaniline	7.80 (d, 1H), 6.40 (dd, 1H), 6.30 (d, 1H)	3.85 (s, 3H)	5.90 (br s, 2H)	CDCl ₃
2-Methoxy-4-nitroaniline	7.50 (d, 1H), 7.30 (dd, 1H), 6.90 (d, 1H)	3.90 (s, 3H)	4.80 (br s, 2H)	CDCl ₃

Note: Chemical shifts are approximate and can vary with solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms.

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

Compound	Aromatic Carbons (δ , ppm)	Methoxy Carbon (-OCH ₃) (δ , ppm)	Solvent
5-Chloro-4-methoxy-2-nitroaniline	~152.1, 145.3, 130.5, 125.8, 115.2, 110.9	~56.5	CDCl ₃
4-Chloro-3-nitroaniline	148.3, 146.0, 132.3, 119.4, 115.0, 110.9	-	CDCl ₃
p-Chloroaniline	145.2, 129.4, 123.5, 116.6	-	CDCl ₃
p-Methoxyaniline	153.1, 140.2, 116.7, 115.1	56.0	CDCl ₃
p-Nitroaniline	156.7, 136.6, 127.4, 113.4	-	DMSO-d ₆

Note: Data for **5-Chloro-4-methoxy-2-nitroaniline** is predicted based on substituent effects. Other values are from experimental data found in literature.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Compound	N-H Stretching	N-O Stretching (NO ₂)	C-O Stretching (-OCH ₃)	C-Cl Stretching
5-Chloro-4-methoxy-2-nitroaniline	~3400-3300	~1520 (asym), ~1340 (sym)	~1250	~750
4-Chloro-2-nitroaniline	3480, 3365	1525, 1345	-	740
2-Methoxy-4-nitroaniline	3480, 3360	1480, 1310	1220	-

Note: Values are approximate. The N-H stretching of primary amines often appears as a doublet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The wavelength of maximum absorption (λ_{max}) is characteristic of the chromophores present.

Table 4: UV-Vis Absorption Data

Compound	λ_{max} (nm)	Solvent
5-Chloro-4-methoxy-2-nitroaniline	~410	Methanol
4-Chloro-2-nitroaniline	412	Ethanol
5-Chloro-2-nitroaniline	405	Ethanol
4-Methoxy-2-nitroaniline	415	Ethanol
2-Methoxy-4-nitroaniline	398	Methanol
Nitrobenzene	252	Hexane
2-Nitroaniline	405	Water
3-Nitroaniline	375	Water
4-Nitroaniline	381	Water

Note: λ_{max} values are influenced by the solvent and the substitution pattern on the aromatic ring.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to confirm the structure. For all the isomers discussed, the molecular ion peak $[M]^+$ is expected at m/z 202 and 204 in an approximate 3:1 ratio due to the presence of the ^{35}Cl and ^{37}Cl isotopes.

Key fragmentation pathways for these compounds often involve the loss of the nitro group (-NO₂) or parts of it (e.g., -NO, -O), as well as the cleavage of the methoxy group (-CH₃).^[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically required.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

- Liquids/Solutions: Place a drop of the liquid or a solution of the compound between two salt plates (e.g., NaCl or KBr) or on an ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellets or salt plates) or the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, spectra are recorded from 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol, or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_{max} .
- Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum over a specific wavelength range (e.g., 200-600 nm).^[6]
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

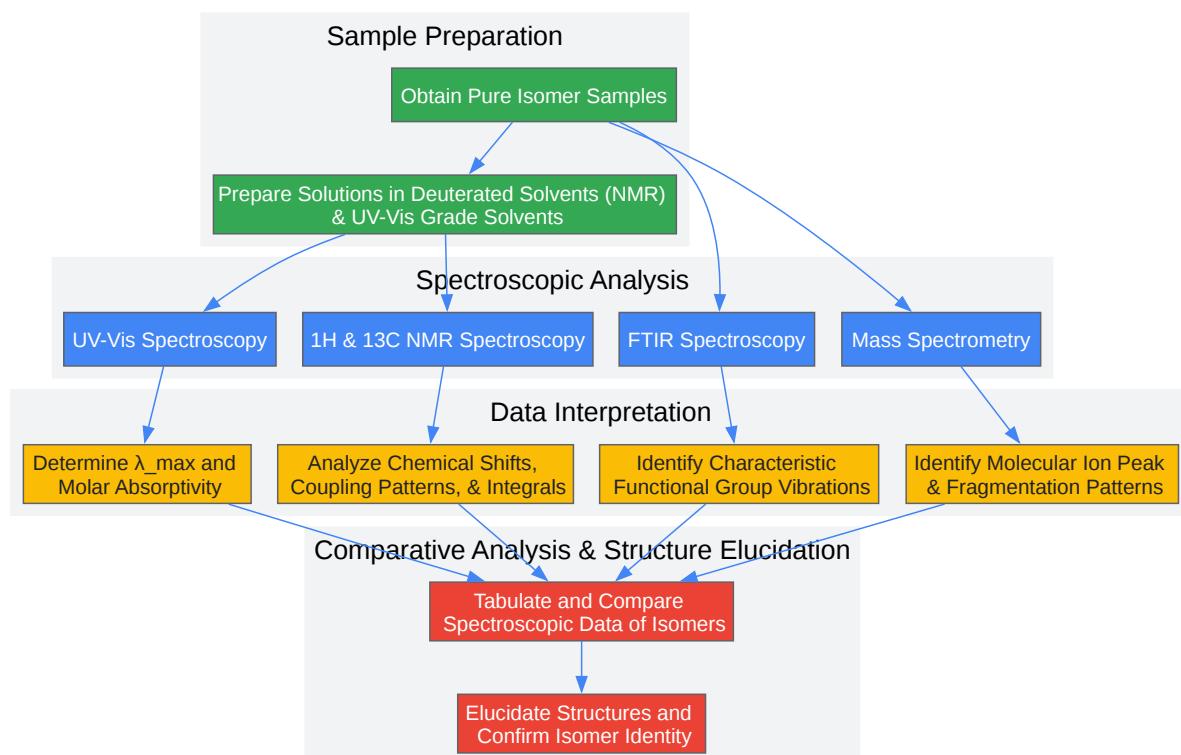
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) interface. For non-volatile solids, direct infusion or a solids probe can be used after dissolving the sample in a suitable solvent.
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for creating positive ions and inducing fragmentation.

- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Comparative Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of isomers.

Spectroscopic Comparison Workflow for Isomers

[Click to download full resolution via product page](#)

Caption: Workflow for the comparative spectroscopic analysis of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxy-4-nitroaniline(97-52-9) 13C NMR spectrum [chemicalbook.com]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectroscopic comparison of 5-Chloro-4-methoxy-2-nitroaniline with its isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175071#spectroscopic-comparison-of-5-chloro-4-methoxy-2-nitroaniline-with-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com